molecular formula C14H14ClN B2514546 (4-Chlorophenyl)(m-tolyl)methanamine CAS No. 1019395-84-6

(4-Chlorophenyl)(m-tolyl)methanamine

Cat. No. B2514546
CAS RN: 1019395-84-6
M. Wt: 231.72
InChI Key: OJESWJQURUAGJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine and 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, involves the condensation of p-toluic hydrazide and glycine using polyphosphoric acid. This method appears to be high yielding and efficient for the synthesis of these compounds .

Molecular Structure Analysis

The molecular structure of the compounds discussed in the papers is characterized by spectroscopic methods, including FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry. These techniques provide detailed information about the molecular framework and the arrangement of atoms within the compound. The presence of the oxadiazole ring and methanamine group is confirmed through these characterization methods .

Chemical Reactions Analysis

While the provided papers do not detail specific chemical reactions involving (4-Chlorophenyl)(m-tolyl)methanamine, they do describe the synthesis of related compounds. The polyphosphoric acid condensation route used in these syntheses suggests that similar conditions could potentially be applied to synthesize the compound , assuming appropriate precursors are available .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds synthesized in the papers are likely to be inferred from the spectroscopic data obtained. Techniques like DSC can provide information on the thermal properties, while FT-IR and NMR offer insights into the chemical structure and bonding. However, specific physical properties such as melting point, boiling point, solubility, and stability of (4-Chlorophenyl)(m-tolyl)methanamine are not discussed in the provided papers .

Scientific Research Applications

Catalytic Applications

(4-Phenylquinazolin-2-yl)methanamine, a related compound, has been utilized in the formation of N-heterocyclic ruthenium(II) complexes. These complexes were studied for their catalytic efficiency in transfer hydrogenation reactions of acetophenone derivatives, achieving excellent conversions and high turnover frequency values (Karabuğa et al., 2015).

Structural and Chemical Properties

  • The crystal structure of a similar compound, (3-(2-chlorophenyl)-5-tosyl-1,3,3a,4,5,9b-hexahydroisoxazolo[4,3-c]quinolin-3a-yl)methanamine, revealed deformations in tetrahedral geometry and the presence of significant supramolecular interactions, as confirmed through Hirshfeld surface analysis. Quantum chemical calculations were employed to investigate various properties of this compound, including non-linear optical properties and molecular electrostatic potential surfaces (Kamaraj et al., 2021).
  • Another related compound, 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, was synthesized and characterized through various spectroscopic techniques, emphasizing its structural and chemical properties (Shimoga et al., 2018).

Pharmaceutical Synthesis

  • The compound is associated with the synthesis of sertraline hydrochloride, a potent antidepressant. Innovations in the synthesis process of sertraline hydrochloride have been reported, focusing on the utilization of intermediates that lead to more environmentally friendly and efficient production methods (Vukics et al., 2002).
  • The isomorphism in compounds similar to (4-Chlorophenyl)(m-tolyl)methanamine, specifically in imidazole-4-imines, has been studied, revealing significant molecular twist and crystal packing influenced by weak specific intermolecular interactions (Skrzypiec et al., 2012).

Safety and Hazards

“(4-Chlorophenyl)(m-tolyl)methanamine” is classified as a dangerous substance. Its hazard statements include H227, H302+H312, H314, and H402 . Precautionary measures include P210, P273, P280, P305+P351+P338, and P310 .

properties

IUPAC Name

(4-chlorophenyl)-(3-methylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(15)8-6-11/h2-9,14H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJESWJQURUAGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)(3-methylphenyl)methanamine

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